

# Solubility of Tris(trimethylsilyl) phosphite in Organic Solvents: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Tris(trimethylsilyl) phosphite*

Cat. No.: B155532

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Tris(trimethylsilyl) phosphite** (TMSP), a versatile organophosphorus compound, sees significant application in organic synthesis and notably as an electrolyte additive in high-performance lithium-ion batteries. Its solubility in various organic solvents is a critical parameter for its effective use, storage, and handling. This technical guide provides a comprehensive overview of the known solubility characteristics of **Tris(trimethylsilyl) phosphite**, outlines a general experimental protocol for solubility determination, and presents a logical workflow for assessing its solubility. Due to the limited availability of precise quantitative public data, this guide emphasizes qualitative solubility and miscibility in relevant solvent classes, particularly those used in electrochemical applications.

## Introduction

**Tris(trimethylsilyl) phosphite** (CAS No. 1795-31-9) is a colorless liquid known for its high reactivity, particularly its sensitivity to air and moisture.<sup>[1]</sup> This reactivity is central to its utility in chemical synthesis and its function as an electrolyte additive, where it can scavenge deleterious species and contribute to the formation of a stable solid electrolyte interphase (SEI) on electrode surfaces.<sup>[2]</sup> Understanding its interaction with various organic solvents is paramount for formulating stable solutions and ensuring predictable reaction kinetics.

## Physical and Chemical Properties

A summary of the key physical and chemical properties of **Tris(trimethylsilyl) phosphite** is presented in Table 1.

| Property          | Value                                                          | Reference(s) |
|-------------------|----------------------------------------------------------------|--------------|
| Molecular Formula | C <sub>9</sub> H <sub>27</sub> O <sub>3</sub> PSi <sub>3</sub> | [3]          |
| Molecular Weight  | 298.54 g/mol                                                   | [3]          |
| Appearance        | Clear, colorless liquid                                        | [4]          |
| Density           | 0.893 g/mL at 25 °C                                            | [5][6]       |
| Boiling Point     | 78-81 °C at 8 mmHg                                             | [5][6]       |
| Refractive Index  | n <sub>20/D</sub> 1.409                                        | [5][6]       |
| Flash Point       | 110 °C                                                         | [5]          |
| Sensitivity       | Air and moisture sensitive                                     | [1]          |

## Solubility Data

Precise quantitative solubility data for **Tris(trimethylsilyl) phosphite** in a broad range of organic solvents is not extensively documented in publicly available literature. However, based on its applications and chemical nature, a qualitative assessment of its solubility can be made.

| Solvent Class          | Solvent Examples                                                           | Qualitative Solubility/Miscibilit | Rationale/Notes                                                                                           |
|------------------------|----------------------------------------------------------------------------|-----------------------------------|-----------------------------------------------------------------------------------------------------------|
| Aprotic Polar Solvents | Tetrahydrofuran (THF), Dimethoxyethane (DME)                               | Miscible                          | Used as a reaction solvent for its synthesis, indicating good solubility.                                 |
| Aromatic Hydrocarbons  | Toluene, Benzene                                                           | Miscible                          | Toluene is used as a solvent in its synthesis.                                                            |
| Ethers                 | Diethyl ether                                                              | Miscible                          | Diethyl ether is a common non-polar aprotic solvent in which similar organosilicon compounds are soluble. |
| Alkanes                | Hexane, Heptane                                                            | Likely<br>Miscible/Soluble        | The trimethylsilyl groups impart significant non-polar character.                                         |
| Chlorinated Solvents   | Dichloromethane, Chloroform                                                | Likely<br>Miscible/Soluble        | Commonly used for dissolving a wide range of organic compounds.                                           |
| Carbonate Esters       | Ethylene carbonate (EC), Diethyl carbonate (DEC), Dimethyl carbonate (DMC) | Miscible                          | Widely used as an additive in lithium-ion battery electrolytes composed of these solvents. <sup>[7]</sup> |
| Protic Solvents        | Water, Alcohols                                                            | Reactive/Sparingly Soluble        | Reacts with protic solvents due to hydrolysis of the P-O-Si bond. It is reported                          |

to be sparingly soluble  
in water.[\[1\]](#)

## Experimental Protocol for Solubility Determination

The following is a general procedure for the gravimetric determination of the solubility of **Tris(trimethylsilyl) phosphite** in an organic solvent. This procedure should be performed in an inert atmosphere (e.g., a glovebox) due to the compound's sensitivity to air and moisture.

### 4.1. Materials and Equipment

- **Tris(trimethylsilyl) phosphite** (high purity)
- Anhydrous organic solvent of interest
- Analytical balance (readable to 0.1 mg)
- Thermostatically controlled shaker or magnetic stirrer with heating/cooling capabilities
- Inert atmosphere glovebox
- Glass vials with airtight seals
- Syringes and filters (PTFE, 0.2  $\mu$ m)
- Drying oven

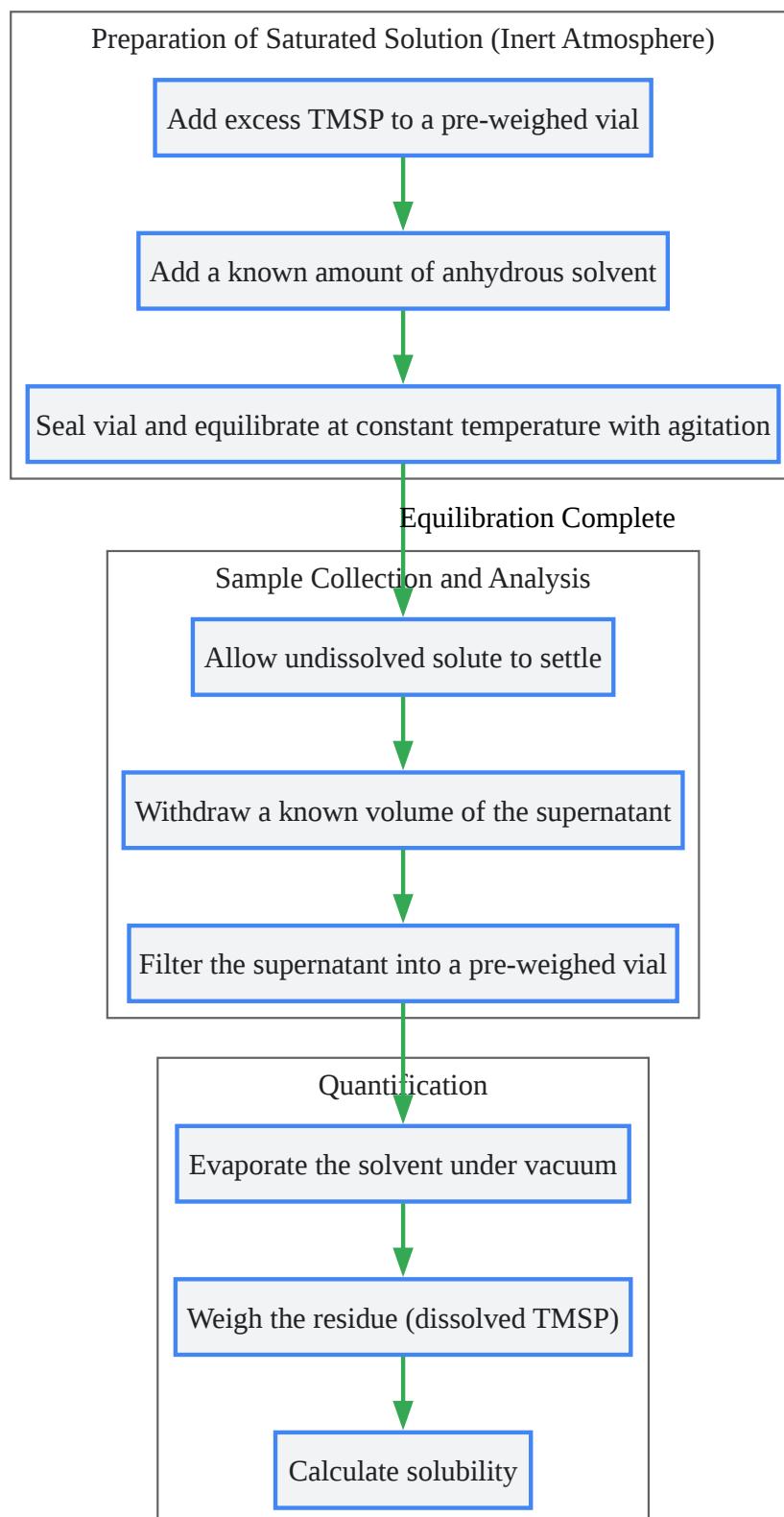
### 4.2. Procedure

- Preparation of Saturated Solution:
  - In the inert atmosphere of a glovebox, add an excess amount of **Tris(trimethylsilyl) phosphite** to a pre-weighed glass vial.
  - Record the total mass of the vial and the phosphite.
  - Add a known volume or mass of the anhydrous organic solvent to the vial.

- Seal the vial tightly.
- Place the vial in a thermostatically controlled shaker or on a magnetic stirrer at the desired temperature.
- Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation. The presence of undissolved solute should be visible.
- Sample Collection and Analysis:
  - After equilibration, allow the undissolved material to settle.
  - Carefully draw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed/cooled syringe to the equilibration temperature.
  - Filter the collected supernatant through a 0.2 µm PTFE filter into a pre-weighed, dry vial. This step is crucial to remove any suspended microparticles.
  - Record the mass of the vial containing the aliquot of the saturated solution.
- Solvent Evaporation and Mass Determination:
  - Place the vial with the filtered solution in a vacuum oven at a suitable temperature to evaporate the solvent completely. The temperature should be high enough to remove the solvent but low enough to prevent degradation or evaporation of the **Tris(trimethylsilyl) phosphite**.
  - Once the solvent is fully evaporated, cool the vial to room temperature in a desiccator and weigh it.
  - Repeat the drying and weighing steps until a constant mass is achieved.

#### 4.3. Calculation of Solubility

The solubility can be calculated using the following formula:


$$\text{Solubility (g/100 g solvent)} = (\text{Mass of dissolved TMSP} / \text{Mass of solvent}) \times 100$$

Where:

- Mass of dissolved TMSP = (Mass of vial + TMSP residue) - (Mass of empty vial)
- Mass of solvent = (Mass of vial + solution aliquot) - (Mass of vial + TMSP residue)

## Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of **Tris(trimethylsilyl) phosphite**.

[Click to download full resolution via product page](#)

Caption: Workflow for Gravimetric Solubility Determination.

## Conclusion

While precise, quantitative solubility data for **Tris(trimethylsilyl) phosphite** across a wide array of organic solvents remains scarce in public literature, its chemical properties and established applications provide strong indicators of its solubility behavior. It is demonstrably miscible with aprotic polar solvents, aromatic hydrocarbons, and the carbonate esters commonly used in lithium-ion battery electrolytes. Conversely, it is reactive towards protic solvents like water and alcohols. For applications requiring precise solubility values, the experimental protocol outlined in this guide provides a robust methodology for their determination under the necessary inert conditions. Researchers and professionals are advised to perform such measurements for their specific solvent systems and environmental conditions to ensure accuracy and reproducibility.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [pubs.acs.org](https://pubs.acs.org) [pubs.acs.org]
- 2. Tris(trimethylsilyl)phosphite - High purity | EN [georganics.sk]
- 3. 1795-31-9 CAS MSDS (TRIS(TRIMETHYLSILYL)PHOSPHITE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. Tris(trimethylsilyl)phosphine | C9H27PSi3 | CID 272683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Trimethyl phosphite | (CH<sub>3</sub>O)<sub>3</sub>P | CID 8472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. TRIS(TRIMETHYLSILYL)PHOSPHITE | 1795-31-9 [m.chemicalbook.com]
- 7. [epa.gov](https://epa.gov) [epa.gov]
- To cite this document: BenchChem. [Solubility of Tris(trimethylsilyl) phosphite in Organic Solvents: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b155532#solubility-of-tris-trimethylsilyl-phosphite-in-organic-solvents>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)